molecular formula C59H90O4 B1682672 Coenzyme Q10 CAS No. 303-98-0

Coenzyme Q10

Katalognummer: B1682672
CAS-Nummer: 303-98-0
Molekulargewicht: 863.3 g/mol
InChI-Schlüssel: ACTIUHUUMQJHFO-UPTCCGCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a lipid-soluble benzoquinone with a 10-isoprenyl-unit side chain . It is a critical component of the mitochondrial electron transport chain, facilitating ATP production and acting as a potent antioxidant by neutralizing free radicals . CoQ10 is endogenously synthesized in humans through the mevalonate pathway, with tissue concentrations highest in energy-demanding organs like the heart, liver, and kidneys . Deficiencies in CoQ10 are linked to mitochondrial disorders, neurodegenerative diseases, and age-related metabolic decline .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Ubidecarenon beinhaltet typischerweise die Kondensation einer Chinonstruktur mit einer Polyisoprenoid-Seitenkette. Ein gängiges Verfahren umfasst die Verwendung von Solanesol, einem natürlich vorkommenden Polyisoprenoidalkohol, der in sein entsprechendes Bromid umgewandelt und dann unter basischen Bedingungen mit einem Chinonderivat gekoppelt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Ubidecarenon erfolgt häufig durch mikrobielle Fermentation unter Verwendung von Bakterien- oder Hefestämmen, die natürlicherweise Coenzym Q10 produzieren. Der Fermentationsprozess wird optimiert, um die Ausbeute zu erhöhen, gefolgt von Extraktions- und Reinigungsschritten, um die Verbindung zu isolieren .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

    Oxidation: Ubiquinon

    Reduktion: Ubiquinol

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

1. Heart Disease and Heart Failure
Coenzyme Q10 has been extensively studied for its role in cardiovascular health. Clinical trials indicate that it may improve symptoms in patients with heart failure by enhancing mitochondrial function and reducing oxidative stress. A systematic review highlighted that supplementation with this compound significantly reduced hospitalizations and improved overall heart function in patients with moderate to severe heart failure .

2. Hypertension
Research suggests that this compound can lower blood pressure in hypertensive patients. A meta-analysis showed a significant reduction in systolic and diastolic blood pressure among those receiving this compound compared to placebo .

3. Myocardial Infarction
In post-myocardial infarction patients, this compound supplementation has been associated with a decrease in total cardiac events, including nonfatal myocardial infarctions and cardiac deaths .

Neurodegenerative Diseases

1. Parkinson’s Disease
this compound has shown promise in slowing the progression of Parkinson’s disease. A randomized controlled trial found that high doses (up to 1,200 mg/day) were linked to a 44% reduction in functional decline among participants .

2. Alzheimer’s Disease
Emerging evidence suggests that this compound may benefit Alzheimer's patients by improving mitochondrial function and reducing oxidative damage . However, more research is needed to establish its efficacy conclusively.

Metabolic Disorders

1. Diabetes Management
this compound supplementation has been investigated for its potential benefits in managing diabetes and its complications, such as diabetic neuropathy. Studies indicate that it may improve insulin sensitivity and reduce oxidative stress markers associated with diabetes .

2. Chronic Fatigue Syndrome
A systematic review indicated that this compound could effectively reduce fatigue symptoms in patients with chronic fatigue syndrome and fibromyalgia . The analysis revealed a significant correlation between increased dosage and improved fatigue outcomes.

Fertility Treatments

This compound is also explored for its role in enhancing fertility, particularly in men with idiopathic oligoasthenospermia. Studies have shown that supplementation can improve sperm motility and antioxidant status, potentially increasing fertility rates .

Case Studies and Clinical Trials

Application Area Study Type Key Findings
Cardiovascular HealthRandomized Controlled TrialSignificant reduction in hospitalizations for heart failure patients
Neurodegenerative DiseasesDouble-Blind Placebo-Controlled Trial44% less functional decline in Parkinson's disease patients
Diabetes ManagementClinical StudyImproved insulin sensitivity and reduced oxidative stress markers
Chronic Fatigue SyndromeSystematic ReviewEffective reduction of fatigue symptoms across various conditions
Fertility TreatmentsClinical TrialEnhanced sperm motility in infertile men

Vergleich Mit ähnlichen Verbindungen

Endogenous Coenzyme Q Variants

CoQ10 belongs to a family of structurally related molecules differing in the number of isoprenyl units (CoQ6–CoQ10). For example:

  • CoQ9 : Predominant in rats; has 9 isoprenyl units, reducing membrane stability compared to CoQ10 .
  • CoQ7 : Found in yeast; shorter side chain limits its integration into mammalian mitochondrial membranes .
Property CoQ10 CoQ9 CoQ7
Isoprenyl Units 10 9 7
Species Specificity Humans Rats Yeast
Membrane Stability High Moderate Low
Antioxidant Capacity Strong Moderate Weak

These structural differences impact bioavailability and functional efficacy. CoQ10’s longer side chain enhances mitochondrial membrane integration, optimizing electron transfer and antioxidant activity .

Comparison with Other Antioxidants

CoQ10’s dual role in energy production and antioxidant defense distinguishes it from other antioxidants:

  • Vitamin E : A lipid-soluble antioxidant that regenerates CoQ10 but lacks direct involvement in ATP synthesis .
Compound Primary Role Bioenergetic Role Synergy with CoQ10
CoQ10 Antioxidant, ATP synthesis Critical N/A
Vitamin E Lipid peroxidation inhibitor None Regenerates oxidized CoQ10
Selenium Glutathione support None Enhances CoQ10’s antioxidant effects

CoQ10’s unique combination of bioenergetic and antioxidant functions makes it irreplaceable in mitochondrial health .

Statins and CoQ10 Interactions

Statins inhibit HMG-CoA reductase, a key enzyme in both cholesterol and CoQ10 biosynthesis. This leads to secondary CoQ10 deficiency, contributing to statin-associated muscle pain and fatigue . Supplementation with CoQ10 (100–300 mg/day) may mitigate these side effects, though clinical evidence remains mixed .

Key Research Findings

Metabolic and Cardiovascular Health

  • Diabetes : CoQ10 (100–300 mg/day) improves glycemic control (HbA1c reduction: 0.6–1.2%) and reduces LDL oxidation in type 2 diabetics .
  • Heart Failure : Meta-analyses show CoQ10 supplementation reduces mortality by 43% and improves ejection fraction in chronic heart failure patients .

Reproductive Health

  • Male Infertility: CoQ10 (200–300 mg/day) increases sperm concentration (mean difference: 3.37 million/mL) and motility in idiopathic oligoasthenoteratozoospermia .
  • Oocyte Aging : In murine studies, CoQ10 (10 μM) reduces oxidative stress in aged oocytes, improving blastocyst formation rates by 29% .

Neurodegenerative Diseases

  • Parkinson’s Disease : High-dose CoQ10 (1,200 mg/day) slowed functional decline by 44% in early-stage patients, though later trials showed inconsistent results .

Limitations and Contradictory Evidence

  • Testosterone Levels : Human and animal studies report minimal direct effects of CoQ10 on testosterone, except in cases of chemical-induced testicular damage .

Biologische Aktivität

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a naturally occurring antioxidant found in the mitochondria of cells. It plays a crucial role in the production of adenosine triphosphate (ATP) through the mitochondrial respiratory chain and exhibits significant biological activities that impact various health conditions. This article explores the biological activity of CoQ10, focusing on its mechanisms, clinical applications, and research findings.

CoQ10 functions primarily through two key mechanisms:

  • Bioenergetic Role : CoQ10 is integral to the electron transport chain, facilitating ATP synthesis by acting as an electron carrier. It exists in three redox states: oxidized (ubiquinone), partially reduced (ubisemiquinone), and fully reduced (ubiquinol). This property enables CoQ10 to participate in redox reactions, crucial for cellular energy metabolism .
  • Antioxidant Activity : CoQ10 acts as a lipophilic antioxidant, protecting cellular membranes from oxidative damage by scavenging free radicals and regenerating other antioxidants like vitamin E. This dual role as an antioxidant and bioenergetic cofactor positions CoQ10 as a vital player in maintaining cellular health and function .

Clinical Applications

CoQ10 has been studied extensively for its potential therapeutic effects across various health conditions:

  • Cardiovascular Health : Numerous studies indicate that CoQ10 supplementation can improve outcomes in patients with heart failure. The Q-SYMBIO trial demonstrated that patients receiving CoQ10 had a significantly lower incidence of major cardiovascular events compared to the placebo group, along with improved cardiac function .
  • Fatigue Reduction : Meta-analyses have shown that CoQ10 supplementation effectively reduces fatigue symptoms in conditions such as chronic fatigue syndrome and fibromyalgia. A systematic review indicated that higher doses and longer treatment durations correlate with greater fatigue reduction .
  • Metabolic Disorders : Research has highlighted CoQ10's role in lipid metabolism and obesity management. Studies on animal models showed that CoQ10 supplementation could reduce white adipose tissue content and improve mitochondrial function, suggesting its potential in treating metabolic syndrome .

Case Studies

Several clinical trials have provided insights into the efficacy of CoQ10:

  • Heart Failure : In a double-blind study involving 420 patients with moderate to severe heart failure, those treated with 300 mg/day of CoQ10 showed a significant reduction in all-cause mortality compared to placebo .
  • Chronic Fatigue Syndrome : A randomized controlled trial involving 73 participants demonstrated significant improvements in fatigue scores after administering 200 mg/day of CoQ10 combined with NADH for eight weeks .
  • Fibromyalgia : A study reported that females treated with 300 mg/day of CoQ10 experienced significant reductions in fatigue and pain levels after three months compared to the placebo group .

Research Findings

Recent research continues to explore the diverse biological activities of CoQ10:

  • Anti-inflammatory Effects : Studies suggest that CoQ10 may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
  • Neuroprotective Properties : Preliminary findings indicate that CoQ10 may protect against neurodegenerative diseases by supporting mitochondrial function and reducing oxidative stress .

Summary Table of Clinical Findings

ConditionDosageDurationOutcome
Heart Failure300 mg/day2 yearsReduced mortality; improved cardiac function
Chronic Fatigue Syndrome200 mg/day + NADH8 weeksSignificant fatigue reduction
Fibromyalgia300 mg/day3 monthsReduced fatigue and pain levels
ObesityVariableVariableImproved lipid metabolism; reduced adiposity

Analyse Chemischer Reaktionen

Oxidation-Reduction Reactions

Coenzyme Q10 can exist in three oxidation states :

  • Fully reduced ubiquinol form (CoQ10H2CoQ_{10}H_2
    )

  • Radical semiquinone intermediate (CoQ10HCoQ_{10}H\cdot
    )

  • Fully oxidized ubiquinone form (CoQ10CoQ_{10}
    )

These redox properties are essential for CoQ10's role in the electron transport chain within mitochondria .

Antioxidant Activity

This compound functions as a principal fat-soluble antioxidant in membranes and lipoproteins . In its reduced form (CoQ10H2CoQ_{10}H_2
), CoQ10 can react with α-tocopherol radicals (αTOα-TO\cdot
), regenerating α-tocopherol (αTOHα-TOH
) and forming the semiquinone radical (CoQ10HCoQ_{10}H\cdot
) . The semiquinone radical can react with oxygen (O2O_2
) to produce superoxide anion radical (O2O_2\cdot
), although it can also reduce αTOα-TO\cdot
back to αTOHα-TOH
, resulting in the formation of fully oxidized this compound (CoQ10CoQ_{10}
) . CoQ10 may also increase the production of vital antioxidants, such as superoxide dismutase .

Proton Transport in Lysosomes

Lysosomal membranes contain relatively high concentrations of CoQ10, which is believed to play a role in transporting protons across these membranes to maintain the optimal acidic pH required for digestive enzymes to function .

Q & A

Q. What methodological approaches are recommended for quantifying CoQ10 levels in human serum, and what are their limitations?

Answer:
CoQ10 quantification typically employs high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for distinguishing between ubiquinone (oxidized) and ubiquinol (reduced) forms . Key considerations include:

  • Sample Stability : CoQ10 degrades under light and heat; samples should be processed in amber vials and stored at -80°C.
  • Normalization : Levels are often normalized to total cholesterol or lipid profiles to account for inter-individual variability .
  • Inter-Lab Variability : Standardized reference materials (e.g., pharmaceutical secondary standards) are critical for cross-study comparability .

Q. How do contradictory outcomes in CoQ10 clinical trials for cardiovascular diseases inform future research design?

Answer:
Discrepancies arise from heterogeneity in trial design:

  • Heart Failure : Meta-analyses show improved ejection fraction but no mortality benefit, possibly due to underpowered studies (e.g., median sample size <100) and short follow-up periods .
  • Hypertension : While some trials report systolic BP reductions of 11–16.6 mmHg , Cochrane reviews found nonsignificant effects, attributing this to high bias risk in smaller trials .
    Recommendations :
  • Prioritize adaptive trial designs with biomarkers (e.g., plasma CoQ10 levels) to stratify responders.
  • Use composite endpoints (e.g., functional capacity + biomarker changes) to capture multidimensional effects .

Q. What molecular mechanisms underlie CoQ10’s anti-inflammatory effects, and how can these be experimentally validated?

Answer:
CoQ10 suppresses NFκB1 signaling, reducing pro-inflammatory cytokines like TNF-α. Key pathways include:

  • JAK/STAT Modulation : CoQ10 downregulates IL-6 and CRP in macrophage models .
  • In Vitro Validation : LPS-stimulated RAW264.7 macrophages transfected with apoE4 show reduced TNF-α secretion (73–75% inhibition at 2.5–75 μM CoQ10) .
    Methodological Considerations :
  • Use gene expression profiling (RNA-seq) to identify CoQ10-sensitive pathways.
  • Validate findings in primary cell lines to avoid immortalized cell artifacts.

Q. What evidence supports CoQ10’s neuroprotective role in Parkinson’s disease (PD), and what dosage thresholds are clinically relevant?

Answer:
In PD trials, CoQ10 at 1200 mg/day slowed functional decline (UPDRS score difference: 6.69 vs. 11.99 in placebo, p=0.04) over 16 months . Mechanisms include:

  • Mitochondrial Stabilization : CoQ10 enhances Complex I/II activity, reducing oxidative stress in dopaminergic neurons.
  • Calcium Channel Regulation : Prevents excitotoxicity via voltage-dependent calcium channels .
    Research Gaps :
  • Long-term safety data beyond 16 months is lacking.
  • Biomarkers (e.g., CSF CoQ10 levels) are needed to predict response .

Q. How does CoQ10 supplementation impact insulin resistance in prediabetes, and what are implications for trial design?

Answer:
A pilot RCT (n=80) showed CoQ10 (100 mg/day) reduced HOMA-IR by 1.2 units (p<0.001) in prediabetic patients, independent of glycemic markers .
Methodological Insights :

  • Population Stratification : Target individuals with baseline oxidative stress (e.g., elevated malondialdehyde).
  • Endpoint Selection : Pair HOMA-IR with mitochondrial function assays (e.g., respirometry) to assess mechanistic links.

Q. What statistical pitfalls are common in CoQ10 research, and how can they be mitigated?

Answer:

  • Misinterpretation of Null Results : Insignificant p-values do not prove equivalence; non-inferiority designs are preferable for testing CoQ10 against active comparators .
  • Underpowered Trials : Only 28% of CoQ10 studies conduct power calculations. Use Bayesian adaptive designs to optimize sample size .
  • Publication Bias : Negative trials are underrepresented. Pre-register studies (e.g., ClinicalTrials.gov ) to enhance transparency .

Q. How does CoQ10 modulate exercise-induced oxidative stress, and what are optimal dosing regimens for athletic performance studies?

Answer:
CoQ10 (100–300 mg/day) reduces lipid peroxidation (MDA levels) and muscle fatigue in athletes, but effects vary by formulation:

  • Bioavailability : Emulsified CoQ10 increases plasma levels 2–3× vs. powder .
  • Timing : Co-administration with high-fat meals enhances absorption .
    Research Recommendations :
  • Use crossover designs with washout periods to control for inter-individual variability.
  • Measure skeletal muscle CoQ10 uptake via biopsy for direct tissue correlation .

Q. What genetic factors influence CoQ10 deficiency syndromes, and how can preclinical models advance therapeutic discovery?

Answer:
COQ8A-ataxia, linked to ADCK3 mutations, shows cerebellar atrophy and responds partially to high-dose CoQ10 (30 mg/kg/day) .
Experimental Models :

  • Knock-in Mice : Recapitulate COQ8A mutations to study tissue-specific CoQ10 distribution.
  • Fibroblast Studies : Assess CoQ10 synthesis rescue via radiolabeled precursors (e.g., ³H-mevalonate) .

Eigenschaften

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTIUHUUMQJHFO-UPTCCGCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H90O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046054
Record name Ubidecarenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

863.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Coenzyme Q10
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble
Record name Ubidecarenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

303-98-0
Record name Coenzyme Q10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ubidecarenone [INN:BAN:JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ubidecarenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Coenzyme Q10
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ubidecarenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coenzyme Q-10
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UBIDECARENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ27X76M46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Coenzyme Q10
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001072
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

50-52ºC
Record name Ubidecarenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coenzyme Q10
Reactant of Route 2
Coenzyme Q10
Reactant of Route 3
Coenzyme Q10
2-(3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-5-hydroxy-6-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Coenzyme Q10
Reactant of Route 5
Coenzyme Q10
Reactant of Route 6
Coenzyme Q10

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.